molecular formula C5H10FNO B1406970 1-(2-Fluoroethyl)azetidin-3-ol CAS No. 1500555-19-0

1-(2-Fluoroethyl)azetidin-3-ol

Cat. No.: B1406970
CAS No.: 1500555-19-0
M. Wt: 119.14 g/mol
InChI Key: BQNVHFDSQVDMIT-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Derivatives in Drug Discovery and Development

The utility of the azetidine scaffold is evidenced by its incorporation into a number of approved drugs and clinical candidates. Azetidine derivatives have been explored for a wide range of therapeutic applications, demonstrating their versatility as key structural motifs. Their ability to serve as bioisosteric replacements for other, more common ring systems allows for the fine-tuning of pharmacological profiles, offering a strategy to overcome challenges such as poor pharmacokinetics or off-target effects. The development of new synthetic methodologies has further propelled the exploration of diverse azetidine derivatives in drug discovery programs. aksci.com

Specific Research Focus on 1-(2-Fluoroethyl)azetidin-3-ol within Azetidine Chemistry

Within the diverse class of azetidine derivatives, This compound has emerged as a valuable building block for medicinal chemists. The strategic placement of a fluoroethyl group on the azetidine nitrogen and a hydroxyl group at the 3-position provides two key points for chemical modification. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. The hydroxyl group, in turn, offers a convenient site for further synthetic transformations.

This specific compound has been utilized in the synthesis of targeted therapeutic agents. A notable example is its application as a key intermediate in the development of antagonists for the sphingosine-1-phosphate 2 (S1P2) receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. nih.gov The exploration of such derivatives highlights the growing research focus on leveraging the unique structural and chemical attributes of This compound to create novel and effective therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoroethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-1-2-7-3-5(8)4-7/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVHFDSQVDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 1 2 Fluoroethyl Azetidin 3 Ol

The fundamental properties of a chemical compound are crucial for its application in synthesis and research. Below are the key physicochemical properties of 1-(2-Fluoroethyl)azetidin-3-ol .

PropertyValueSource
Molecular Formula C₅H₁₀FNO aksci.combldpharm.com
Molecular Weight 119.14 g/mol aksci.com
CAS Number 1500555-19-0 aksci.com
SMILES OC1CN(CCF)C1 bldpharm.com

Note: Further experimental data such as melting point, boiling point, and density are not consistently reported across public sources and would require dedicated experimental determination.

Synthesis of 1 2 Fluoroethyl Azetidin 3 Ol

While a specific, detailed, and publicly available synthesis protocol for 1-(2-Fluoroethyl)azetidin-3-ol is not extensively documented in the primary literature, its preparation can be inferred from general and well-established methods for the synthesis of N-substituted azetidin-3-ols. A common and logical synthetic route would involve the N-alkylation of azetidin-3-ol (B1332694) with a suitable 2-fluoroethylating agent.

A plausible synthetic approach would be the reaction of azetidin-3-ol with an electrophile such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate in the presence of a base. The base is necessary to deprotonate the secondary amine of the azetidin-3-ol, facilitating its nucleophilic attack on the fluoroethylating agent. The choice of solvent and reaction conditions would be critical to optimize the yield and purity of the final product.

General methods for the synthesis of substituted azetidines often involve the cyclization of appropriately substituted 3-amino-1-propanol derivatives. orgsyn.org For instance, a protected 3-amino-1-propanol could be N-alkylated with a 2-fluoroethyl group, followed by activation of the primary alcohol (e.g., conversion to a leaving group like a tosylate or mesylate) and subsequent intramolecular cyclization to form the azetidine (B1206935) ring.

Structure Activity Relationship Sar Studies and Biological Evaluation of Azetidine Derivatives

General Principles of SAR in Azetidine (B1206935) Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become a valuable scaffold in medicinal chemistry. bohrium.com Its growing popularity stems from its unique combination of properties that are advantageous for drug design. bindingdb.org The rigid nature of the azetidine ring provides a structurally well-defined scaffold, allowing for the precise positioning of functional groups in three-dimensional space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. idrblab.net

In structure-activity relationship (SAR) studies, the azetidine moiety is often utilized as a bioisostere for other common cyclic amines or functional groups, offering a pathway to novel chemical entities with potentially improved properties. mdpi.com Its incorporation into a molecule can significantly influence physicochemical characteristics such as solubility, lipophilicity, and metabolic stability. idrblab.netunisi.it The small, rigid framework can improve ligand efficiency and pre-organize a molecule into a bioactive conformation, which is beneficial for optimizing potency. idrblab.net

Furthermore, the azetidine ring is a versatile synthetic handle. The nitrogen atom and the three carbon atoms of the ring can be functionalized, allowing for extensive chemical modifications to explore the chemical space around a lead compound. google.com For instance, SAR studies on azetidine-containing dipeptides have shown that substitutions at the N- and C-terminus, as well as on the side-chains, are critical for antiviral activity. nih.gov The conformational constraint imposed by the azetidine ring was found to influence the biological activity of these molecules. nih.gov This adaptability makes the azetidine scaffold a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. ox.ac.uk

Impact of the Azetidine Ring and Fluoroethyl Group on Biological Activity

The incorporation of an azetidine ring into a drug candidate can enhance metabolic stability and improve binding interactions with biological targets. unisi.it As a conformationally restricted component, it has been identified in numerous pharmacologically important molecules, including synthetic analogs of natural amino acids like γ-aminobutyric acid (GABA). acs.org The ring's structural rigidity helps to lock the molecule into a specific conformation, which can be crucial for high-affinity binding to a protein target. This can lead to increased potency and selectivity. idrblab.net

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to modulate a compound's properties. The C-F bond is highly polarized and stable, and the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group. ethz.ch Adding a fluoroethyl group, such as the 1-(2-fluoroethyl) substituent on an azetidine ring, can have several predictable impacts. Fluorination often increases metabolic stability by blocking sites of oxidative metabolism. researchgate.net The strong electron-withdrawing nature of fluorine can also alter the basicity (pKa) of the nearby azetidine nitrogen, which in turn affects the molecule's ionization state, solubility, and ability to interact with biological targets. ethz.ch

In some cases, the substitution of a propargyl group with a 2-fluoroethyl group in a series of compounds has been shown to significantly enhance biological activity. nih.gov This modification can influence absorption, distribution, and interaction with the target protein. ethz.ch Therefore, the combination of an azetidine ring with a fluoroethyl group represents a strategic approach to optimize both the structural and electronic properties of a molecule for improved pharmacological performance.

Modulation of Specific Biological Targets by Azetidine Analogs

Azetidine derivatives have been successfully developed as modulators of various enzymes, demonstrating the versatility of this scaffold in targeting diverse protein families.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory diseases. mdpi.com Azetidine derivatives have emerged as a potent class of MAGL inhibitors. mdpi.comresearchgate.net

SAR studies have revealed that different azetidine-based scaffolds can confer potent inhibitory activity. These include 3-substituted azetidine carbamates, azetidin-2-ones, and 3-piperazinyl-azetidine diamides. mdpi.comacs.orgresearchgate.net For irreversible inhibitors based on a carbamate (B1207046) warhead, the azetidine ring serves as a core scaffold to position the reactive group for covalent modification of the enzyme's active site serine. acs.orgresearchgate.net The discovery and optimization of 3-substituted azetidine carbamates were significantly aided by crystal structures of the inhibitors bound to MAGL. acs.orgresearchgate.net

In a series of azetidine-piperazine di-amides, the lipophilicity of the substituent on the azetidinyl amide was found to directly influence MAGL inhibitory potential. mdpi.com Similarly, extensive SAR studies on azetidin-2-one-based inhibitors led to the identification of highly potent and selective compounds. unisi.it Modifications on the C3 and C4 positions of the azetidin-2-one (B1220530) core with various aromatic and heteroaromatic systems were systematically explored to establish clear SAR trends. unisi.it

Below is a data table showing the inhibitory potency of selected azetidin-2-one derivatives against rat MAGL (rMAGL).

CompoundStructurerMAGL IC50 (nM)
(±)-5cAzetidin-2-one with 4-chlorophenyl at C4 and phenyl at C320.0
(±)-5dAzetidin-2-one with 4-chlorophenyl at C4 and 4-methoxyphenyl (B3050149) at C310.3
(±)-5vAzetidin-2-one with 4-chlorophenyl at C4 and 2-naphthyl at C32.5
(±)-7cSulfur-containing azetidin-2-one derivative18.38

Data sourced from Butini, S., et al. (2024). unisi.it

Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). acs.org Its inhibition is a therapeutic target for inflammatory, immunological, and neurological disorders. acs.orgcsic.esnih.gov Several classes of PDE7 inhibitors have been developed, with some incorporating azetidine moieties to enhance potency and selectivity. google.commdpi.com

Recent research has led to the development of a novel PET radioligand for imaging PDE7, which features a fluorinated azetidine moiety. acs.org In the pharmacological evaluation of a series of candidate compounds, the derivative containing the fluorinated azetidine demonstrated superior inhibitory potency. acs.org The structure-activity relationship in this series highlighted the benefit of the azetidine group for achieving high affinity for PDE7. The lead compound exhibited an IC₅₀ of 0.18 nM for PDE7 and over 400-fold selectivity against other PDE subfamilies. acs.org

The table below shows the inhibitory potency of a key azetidine-containing compound against PDE7 and its selectivity over PDE4B.

CompoundDescriptionPDE7 IC50 (nM)PDE4B IC50 (nM)
Compound 7Derivative with a fluorinated azetidine moiety0.1877.3

Data sourced from Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 (2025). acs.org

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Their inhibitors have therapeutic applications in areas such as diabetes and viral infections. Azetidine iminosugars, which are structural mimics of sugars where the endocyclic oxygen is replaced by nitrogen within a four-membered ring, have been investigated as a novel class of glycosidase inhibitors. nih.govgrafiati.com

The synthesis and biological evaluation of various azetidine iminosugars have shown that they can be potent and specific inhibitors. researchgate.netnih.gov For example, L-xylo- and L-arabino-iminosugar azetidines have demonstrated significant and specific inhibition of nonmammalian α-glucosidases. nih.gov In another study, a series of azetidine iminosugars were found to inhibit amyloglucosidase via a competitive mechanism. nih.gov The structure-activity relationship of these compounds indicates that modifications to the azetidine core, such as the introduction of a carboxylic acid group, can significantly impact inhibitory activity. researchgate.netnih.gov One N-carboxylic azetidine iminosugar was found to be a more potent amyloglucosidase inhibitor than the established drugs Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). nih.gov

The table below presents the inhibitory activity (IC₅₀) of selected azetidine iminosugars against amyloglucosidase.

CompoundDescriptionAmyloglucosidase IC50 (µM)
MiglitolStandard inhibitor1.80
1-deoxynojirimycin (DNJ)Standard inhibitor2.20
Azetidine iminosugar 2aAzetidine iminosugar analog10.20
Azetidine iminosugar 2dN-carboxylic azetidine iminosugar1.25

Data sourced from G. D. Degani, et al. (2015). nih.gov

Receptor Ligand Activity

Azetidine derivatives have been investigated for their potential as dopamine (B1211576) receptor antagonists, which are crucial in the treatment of various neurological and psychiatric disorders. researchgate.netmdpi.com Studies have explored derivatives substituted at the 3-position of the azetidine ring with an amide moiety, where modifications to the phenyl ring of the amide influence receptor affinity. researchgate.net For example, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide were identified as the most potent antagonists for the D2 and D4 receptors, respectively. researchgate.net

SAR studies on other heterocyclic compounds have provided insights into the pharmacophoric requirements for dopamine receptor antagonism. For instance, in a series of benz[d]indolo[2,3-g]azecine derivatives, the aromatic rings were found to be essential for inhibitory activity. nih.gov While these findings highlight the potential of the azetidine scaffold in designing dopamine antagonists, specific data on the dopamine receptor antagonism of 1-(2-fluoroethyl)azetidin-3-ol is not detailed in the available research.

Sphingosine-1-phosphate (S1P) receptors are involved in numerous physiological processes, making them attractive therapeutic targets. nih.gov The development of selective ligands for these receptors is an active area of research. nih.gov In the search for novel S1PR2 ligands, scientists have synthesized and evaluated a series of compounds, optimizing various fragments of a lead structure. nih.gov One key modification involved replacing a piperidin-4-ol moiety with other cyclic alcohols, including pyrrolidin-3-ol and azetidin-3-ol (B1332694). nih.gov This highlights the relevance of the azetidin-3-ol core, a central feature of this compound.

The in vitro evaluation of these new analogues aimed to identify ligands with high binding potency and selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5). nih.gov The research led to the successful synthesis of a series of S1PR2 ligands, with some compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 14.6 nM, 29.9 nM, and 38.5 nM) and demonstrating high selectivity. nih.gov Although these specific potent compounds did not incorporate the 1-(2-fluoroethyl) group, the study underscores the importance of the azetidin-3-ol scaffold in achieving high-affinity binding to the S1PR2 receptor. nih.gov

Selective Estrogen Receptor Degraders (SERDs) are a critical class of therapeutics for ER-positive breast cancer. rcsb.org The azetidine moiety has proven to be a key structural component in the design of novel, potent, and orally bioavailable SERDs. rsc.orgnih.gov SAR studies have shown that incorporating an azetidine ring into the side chain of SERD molecules can lead to the most efficient ERα degraders when compared to pyrrolidine (B122466) or piperidine (B6355638) rings. rsc.org

Specifically, the fluoroalkyl azetidine structure is a recurring motif in advanced SERD candidates. frontiersin.org The terminal fluorine atom is thought to minimize phase I metabolism, enhancing the drug's metabolic stability. rsc.org Several potent SERDs in development incorporate this feature:

GNE-502 includes a fluoroethyl azetidine side chain. frontiersin.org

AZD9833 features an N-[1-(3-fluoropropyl)azetidin-3-yl] moiety and has demonstrated a pharmacological profile comparable to Fulvestrant in its ability to degrade ERα. nih.gov

GDC-9545 (Giredestrant) also contains a fluoropropyl azetidine side chain and exhibits potent ERα antagonist activity and degradation efficacy. rsc.orgfrontiersin.org

The geometry of the side chain significantly influences degradation activity. acs.org Studies suggest that for optimal efficacy, the oxygen and basic nitrogen atoms in the side-chain linker must be separated by two carbon atoms. acs.org The introduction of an O-azetidine side chain on certain scaffolds resulted in a 75% degradation activity with an EC₅₀ of 0.2 nM. acs.org These findings collectively highlight the critical role of the 1-fluoroalkyl-azetidin-3-yl core structure in designing next-generation SERDs.

Compound/MoietyBiological TargetKey FindingCitation
Fluoroethyl azetidine (in GNE-502)Estrogen Receptor αComponent of a SERD. frontiersin.org
N-[1-(3-fluoropropyl)azetidin-3-yl] (in AZD9833)Estrogen Receptor αHighly potent SERD with favorable pharmacokinetic properties for oral administration. nih.gov
Azetidine side chainEstrogen Receptor αProvided the most efficient ERα degradation compared to pyrrolidine or piperidine. rsc.org
O-azetidine side chainEstrogen Receptor αShowed 75% degradation activity with an EC₅₀ of 0.2 nM. acs.org

Antimicrobial Efficacy (Antibacterial, Antifungal)

The azetidine scaffold, particularly in the form of 2-azetidinones (β-lactams), is renowned for its antibacterial properties, forming the core of penicillin and cephalosporin (B10832234) antibiotics. medwinpublishers.comiipseries.org Beyond classical β-lactams, researchers have synthesized and evaluated a wide range of novel azetidine derivatives for antimicrobial efficacy. medwinpublishers.comresearchgate.netscirp.org

Several studies have demonstrated the broad-spectrum potential of new azetidine-containing compounds:

A series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed significant activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. psu.edu

Novel quinolone antibiotics incorporating 3-aminoazetidine and 3-sulfenylazetidine derivatives at the C7 position exhibited potent antibacterial activity, with some showing greater efficacy against methicillin-resistant Staphylococcus aureus (MRSA) than the commercial antibiotic levofloxacin. jst.go.jp

Azetidine-2-one sulphonyl derivatives have been synthesized, with several compounds showing antibacterial activity comparable or superior to the standard drug ampicillin. nih.gov The antimicrobial studies indicated that compounds bearing electron-withdrawing groups tended to have the highest activity. nih.gov

In the realm of antifungal agents, a novel chitosan-azetidine derivative demonstrated a significant inhibitory effect on the growth of Aspergillus fumigatus, with an antifungal inhibitory index of 26.19%. nih.govresearchgate.netnih.gov

SAR studies of some 2-azetidinone series revealed that substitutions on the phenyl ring attached to the core influenced activity, with compounds containing nitro groups showing higher potency than those with chloro or bromo groups. researchgate.net While these examples establish the versatility of the azetidine ring in antimicrobial drug design, specific data on the antibacterial or antifungal properties of this compound itself are not prominently featured in the reviewed scientific literature.

Azetidine Derivative ClassTarget Organism(s)Key FindingCitation
N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamidesS. aureus, E. coli, C. albicansShowed significant antibacterial and antifungal activity. psu.edu
Azetidine-quinolone hybridsMethicillin-resistant S. aureus (MRSA)Some derivatives were more potent than levofloxacin. jst.go.jp
Azetidine-2-one sulphonyl derivativesVarious bacteria and fungiSome compounds showed antibacterial activity better than ampicillin; electron-withdrawing groups enhanced activity. nih.gov
Chitosan-azetidine derivativeAspergillus fumigatusExhibited an antifungal inhibitory index of 26.19%. nih.govresearchgate.net

Anticancer and Antitumor Properties

The azetidine moiety is a feature in a variety of compounds investigated for their anticancer and antitumor potential. medwinpublishers.comresearchgate.netmdpi.com Derivatives have been designed to target different mechanisms involved in cancer progression, including cell proliferation and signal transduction. nih.govacs.org

STAT3 Inhibition: Azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation. acs.org Progression from proline-based linkers to azetidine linkers led to more potent inhibitors of STAT3 DNA-binding activity. acs.org Certain azetidine analogues demonstrated significant inhibition of colony formation in human MDA-MB-231 breast cancer cells at sub-micromolar concentrations. acs.org

Antiproliferative Activity: A number of azetidine derivatives have shown direct antiproliferative effects against various cancer cell lines. nih.govjapsonline.comnih.gov

Analogues of the antitumor agent TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited moderate to excellent antiproliferative activities. One such compound showed IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. nih.gov

A series of 2-azetidinone derivatives were evaluated against breast cancer (MCF-7) cell lines, with some compounds exhibiting notable anticancer potential. nih.gov

Newly synthesized azetidines showed anticancer activity with IC₅₀ values of 13.5 µg/ml against HepG2 (liver cancer) and 10 µg/ml against MCF-7 (breast cancer) cells. japsonline.com

Structure-Activity Relationships: SAR studies on certain azetidin-2-one series revealed that para-substituted halogen and hydroxy derivatives had remarkable potential against the MCF-7 cancer cell line. researchgate.net

These studies confirm that the azetidine scaffold is a valuable platform for the development of novel anticancer agents. researchgate.net However, specific investigations into the antitumor properties of this compound have not been identified in the reviewed literature.

Azetidine Derivative ClassCancer Cell Line(s)Mechanism/ActivityCitation
Azetidine amidesMDA-MB-231 (Breast)STAT3 Inhibition acs.org
3-Aryl-azetidine TZT-1027 analoguesA549 (Lung), HCT116 (Colon)Antiproliferative, IC₅₀ = 2.2 nM (A549) nih.gov
AzetidinedionesHepG2 (Liver), MCF-7 (Breast)Anticancer, IC₅₀ = 13.5 µg/ml (HepG2) japsonline.com
2-AzetidinonesMCF-7 (Breast)Anticancer nih.govresearchgate.net

Stereochemical Influence on Pharmacological Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a cornerstone of pharmacology and plays a fundamental role in the interaction between a drug molecule and its biological target. nih.govgoogle.com For azetidine derivatives, the specific configuration of stereocenters within the four-membered ring and on its substituents can have a profound impact on pharmacological potency and even alter the mechanism of action. uni-muenchen.de The rigid and defined spatial orientation of substituents on a chiral azetidine scaffold dictates how effectively the molecule can bind to a receptor or enzyme active site. Even minor changes in stereochemistry can lead to significant differences in biological activity. uni-muenchen.deacs.org

Research into various classes of azetidine-containing compounds has consistently demonstrated the critical nature of stereoisomerism. For instance, in the development of 7-azetidinylquinolones as antibacterial agents, the absolute stereochemistry at the asymmetric centers of the azetidine ring was found to be crucial for both in vitro activity and in vivo efficacy. nih.gov Specifically, studies identified that the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety resulted in the most potent antibacterial activity. nih.gov

Similarly, the stereochemical configuration of an azetidine core proved to be a determining factor for the activity of a promising antimalarial lead compound. uni-muenchen.de Further investigation into a series of azetidine-2-carbonitriles as inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) revealed that out of eight possible stereoisomers, only two exhibited significant antimalarial activity, highlighting the subtle but critical role of stereochemistry in small molecule-protein interactions. acs.org

The influence of stereochemistry extends to azetidine derivatives targeting the central nervous system. A chiral azetidinylmethoxy group was a key structural feature in the development of highly potent and selective α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. researchgate.net In the context of NMDA receptor ligands, the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids was necessary to evaluate the pharmacological profile of each stereoisomer, as potency was dependent on their specific spatial arrangement. mdpi.com

While the N-(2-fluoroethyl) and 3-hydroxyazetidine structural motifs are utilized in medicinal chemistry, a detailed pharmacological evaluation and direct comparison of the individual enantiomers of This compound are not extensively reported in the available scientific literature. uni-muenchen.deacs.orgnih.gov Therefore, a quantitative data table illustrating the specific influence of its stereoisomers on pharmacological potency cannot be constructed at this time. However, in studies of other heterocyclic systems, such as pyrrolidine-based estrogen receptor modulators, the introduction of an N-(2-fluoroethyl) substituent has been shown to modulate biological activity. In one instance, this substitution led to a decrease in the desired degradation activity, demonstrating that such modifications are influential, though their effects are specific to the target and scaffold .

Conversely, there are cases where stereochemistry at a particular position on the azetidine ring has a minimal effect. For example, in a series of 2-cyano and 2-ketoazetidines designed as dipeptidyl peptidase IV (DPP IV) inhibitors, both the (R)- and (S)-enantiomers at the 2-position displayed similar inhibitory potencies. This underscores that while critically important, the influence of stereochemistry must be evaluated on a case-by-case basis for each target and chemical series.

Computational Chemistry and in Silico Approaches for Azetidine Research

Computational Design and Prediction in Azetidine (B1206935) Synthesis

Computational approaches play a crucial role in the rational design of synthetic routes for complex molecules like 1-(2-Fluoroethyl)azetidin-3-ol . By modeling reaction pathways and predicting outcomes, chemists can prioritize experimental conditions, potentially saving significant time and resources.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. In the context of synthesizing This compound , DFT calculations could be employed to study the mechanism of key reaction steps, such as the cyclization to form the azetidine ring.

For instance, a plausible synthetic route to N-substituted azetidin-3-ols involves the intramolecular cyclization of an appropriate amino alcohol precursor. DFT calculations can be used to model the transition states and intermediates of this cyclization. By calculating the activation energies for different potential pathways, researchers can identify the most energetically favorable route. This information is critical for selecting the appropriate reagents and reaction conditions to maximize the yield of the desired product.

A hypothetical DFT study on the formation of the azetidine ring in This compound could involve modeling the nucleophilic attack of the nitrogen atom on the carbon bearing a leaving group. The calculations would provide insights into the geometry of the transition state and the influence of the 2-fluoroethyl substituent on the reaction barrier.

Prediction of Substrate Reactivity and Yields

Building upon mechanistic insights from DFT, computational models can be developed to predict the reactivity of different substrates and estimate reaction yields. For the synthesis of a library of N-substituted azetidin-3-ol (B1332694) derivatives, including This compound , predictive models can guide the selection of starting materials.

Machine learning algorithms, trained on experimental data from related reactions, can identify key molecular descriptors that correlate with reaction outcomes. These descriptors can be calculated for new, untested substrates to predict their reactivity and the expected yield of the corresponding azetidine product. This predictive capability allows for the in silico screening of numerous potential starting materials, focusing experimental efforts on the most promising candidates.

For This compound , such a model could predict how the electronic and steric properties of the 2-fluoroethyl group influence the efficiency of the cyclization reaction compared to other N-substituents.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule, such as This compound , might interact with a biological target, typically a protein.

Azetidine scaffolds are present in numerous biologically active compounds, and their derivatives are often investigated as inhibitors of various enzymes or as ligands for receptors. A hypothetical molecular docking study of This compound would involve selecting a relevant biological target. For example, based on the structural similarity of azetidines to known inhibitors of certain proteases or kinases, one of these enzymes could be chosen as the target.

The docking simulation would then predict the binding mode of This compound within the active site of the target protein. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. The 3-hydroxyl group and the fluorine atom of the 2-fluoroethyl substituent would likely play significant roles in these interactions.

The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction. This information is invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

To develop a QSAR model for a series of azetidine derivatives, including This compound , a dataset of compounds with experimentally measured biological activities against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized azetidine derivatives.

For This compound , a QSAR study could reveal the quantitative impact of the 2-fluoroethyl group on the compound's activity. For example, the model might show that the electronegativity of the fluorine atom or the flexibility of the ethyl chain are key determinants of potency. This understanding can guide the design of new analogs with optimized properties.

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of azetidine derivatives.

Descriptor ClassExample Descriptors for this compound
Electronic Dipole moment, Partial charges on N, O, and F atoms, HOMO/LUMO energies
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Wiener index

By systematically varying the N-substituent and other parts of the azetidine scaffold and correlating these changes with biological activity, a predictive QSAR model can be constructed to guide the synthesis of more potent and selective compounds.

Applications in Molecular Imaging and Radiopharmaceutical Sciences

Positron Emission Tomography (PET) Imaging Modalities

Positron Emission Tomography (PET) is a noninvasive, in vivo molecular imaging technique widely utilized in nuclear medicine for the early diagnosis and therapeutic monitoring of various diseases, especially in neurology and oncology. nih.govresearchgate.net PET imaging relies on the administration of biomolecules labeled with short-lived positron-emitting radionuclides, known as radiotracers. nih.govresearchgate.net These radiotracers are designed to target specific biological processes, allowing for the quantitative visualization and measurement of physiological, metabolic, and neurotransmission activities at the molecular level. nih.govresearchgate.net

Fluorine-18 ([18F]) is a commonly used radionuclide for labeling PET radiotracers due to its favorable physical properties, including a half-life of 109.8 minutes, which is long enough for complex radiosynthesis and distribution. nih.govmdpi.comnih.gov The low positron energy of 18F also contributes to higher resolution images. mdpi.com The development of effective PET radiotracers is a multi-step process that bridges basic science with biomedical applications, providing powerful tools for preclinical drug development and for studying the pathophysiology of diseases in humans and animal models. nih.govresearchgate.net

Development of Fluorine-18 Labeled Azetidine-Based Radiotracers

The azetidine (B1206935) scaffold is considered a privileged structure in drug discovery and has been explored for the development of PET tracers. nih.gov Its inclusion in molecular design can be an effective strategy to reduce lipophilicity, a key property for successful brain imaging agents. nih.gov The development of PET tracers for the endocannabinoid system, among other targets, has been a focus of recent research. nih.gov The goal is often to create probes that can cross the blood-brain barrier, exhibit high affinity and selectivity for their target, and possess suitable kinetics for imaging. nih.gov

Azetidine-based scaffolds have been instrumental in designing radiotracers for specific enzyme and receptor targets within the central nervous system.

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org Inhibiting MAGL is a therapeutic strategy for conditions like neurodegenerative diseases and inflammation. nih.govacs.org Consequently, PET imaging of MAGL is valuable for developing MAGL-inhibiting drugs and understanding its role in disease. nih.gov

Researchers have developed several PET tracers based on an azetidine scaffold to image MAGL. nih.govnih.gov An initial series of azetidinyl carboxylates led to the development of [11C]MAGL-0519, which demonstrated high specific binding and selectivity both in vitro and in vivo. nih.govacs.org However, this irreversible tracer showed unexpected washout kinetics. nih.govnih.gov

To address the limitations of irreversible tracers and the poor brain uptake of some earlier reversible candidates, a novel series of inhibitors based on a piperazinyl azetidine scaffold was designed. nih.gov This effort led to the development of [18F]MAGL-2102 (also referred to as [18F]15), a reversible PET tracer with good brain uptake, favorable kinetics, and high specificity for imaging MAGL. nih.govsnmjournals.org

Interactive Table: Properties of Azetidine-Based MAGL PET Tracers

Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that selectively hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Its dysfunction has been linked to neurodegenerative disorders, making it a target for PET imaging. biorxiv.org A novel PET ligand for PDE7, [18F]P7–2302 (also referred to as [18F]7), was developed incorporating a fluorinated azetidine moiety suitable for radiofluorination. nih.gov This compound exhibited very high potency (IC50 = 0.18 nM) and excellent selectivity for PDE7 over other phosphodiesterases. nih.gov

A critical factor for a successful CNS PET radiotracer is its ability to penetrate the blood-brain barrier (BBB) and achieve sufficient uptake in the brain. nih.gov Early azetidine-based MAGL tracers, such as [18F]MAGL-4-11, were hampered by limited brain uptake in animal models. nih.gov

Subsequent structural modifications led to tracers with improved brain penetration. For instance, studies with novel sigma-2 receptor ligands showed initial brain uptake values as high as 4.44 ± 0.59 %ID/g (percentage of injected dose per gram of tissue) at 2 minutes post-injection. nih.gov For the reversible MAGL tracer [18F]15, metabolic analysis in rats showed that 98% of the radioactivity in the brain at 60 minutes was the unchanged parent compound, indicating good in vivo stability and minimal brain-penetrant radiometabolites. nih.gov

However, brain penetration can be limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp). nih.gov The azetidine-based PDE7 inhibitor [18F]7, despite promising in vitro properties, demonstrated low brain uptake in PET imaging studies, which was attributed to P-gp/BCRP efflux. nih.gov Whole-body biodistribution studies are also essential to understand tracer distribution and excretion pathways, as well as to calculate radiation dosimetry. iaea.org For example, the azetidine-containing ligand 2-[18F]FA showed the highest radiation absorbed dose in the urinary bladder wall, indicating renal excretion. iaea.org

Interactive Table: Brain Uptake and Metabolism of Select Azetidine-Based Tracers

Preclinical Evaluation of Radiotracers Derived from Azetidine Scaffolds

Before a radiotracer can be used in humans, it must undergo rigorous preclinical evaluation in animal models to determine its binding characteristics, specificity, and distribution.

To confirm that a radiotracer binds specifically to its intended target in a living organism, blocking studies are performed. nih.gov This involves pre-administering a non-radioactive, high-affinity ligand for the same target, which should compete with the radiotracer and significantly reduce its binding.

For the azetidine-based MAGL tracers [18F]10 and [18F]15, in vivo specificity was demonstrated in PET imaging studies in rodents and non-human primates. nih.gov Pre-treatment with a known reversible MAGL inhibitor, JNJ-42226314, markedly diminished the radioactivity in MAGL-rich brain regions and eliminated the regional differences in tracer uptake. nih.govsnmjournals.org For [18F]10, this resulted in a 72-93% reduction in signal, while for [18F]15, blocking with JNJ-42226314 or its non-radioactive parent compound (15) resulted in signal reductions of 31-65% and 37-70%, respectively. nih.gov These studies confirmed that the tracers were binding specifically to MAGL in the brain. nih.gov The kinetics of these tracers were also evaluated, confirming a reversible binding mechanism, which can be advantageous for quantitative assessment of the target. nih.gov

In vitro autoradiography on tissue sections provides a high-resolution visualization of the distribution of radiotracer binding sites. nih.gov This technique is used to confirm the binding patterns observed in PET scans and to assess target specificity in detail.

Autoradiography studies using rat brain sections were conducted for the azetidine-derived MAGL tracers [18F]10 and [18F]15. nih.govsnmjournals.org Both tracers showed a heterogeneous distribution, with high radioactivity accumulation in MAGL-rich areas such as the hippocampus, thalamus, cerebellum, cortex, and striatum. nih.gov This binding was successfully blocked by the MAGL inhibitor JNJ-42226314, confirming the high in vitro binding specificity of both tracers. nih.gov Similarly, for the PDE7 ligand [18F]7, autoradiography on rat brain sections showed a heterogeneous distribution and excellent, PDE7-specific binding in vitro. nih.gov

Future Perspectives and Research Challenges for 1 2 Fluoroethyl Azetidin 3 Ol

Advancements in Synthetic Strategies for Complex Azetidines

The synthesis of complex azetidines like 1-(2-Fluoroethyl)azetidin-3-ol presents inherent challenges due to the ring strain of the four-membered system. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile routes to such compounds. Future research will likely focus on the development of novel methodologies that allow for precise control over stereochemistry and the introduction of diverse functional groups.

Key areas for advancement include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the azetidine (B1206935) ring would provide a more atom-economical approach to complex derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-mediated reactions offers mild and efficient conditions for the synthesis and functionalization of azetidines, which is particularly advantageous for maintaining the integrity of the strained ring system.

Strain-Release Functionalization: Leveraging the inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) as precursors can provide a powerful method for the synthesis of highly substituted and functionally diverse azetidines.

Flow Chemistry: Continuous flow technologies can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability for the production of azetidine-based compounds.

These advanced synthetic methods will be crucial for building libraries of this compound analogs, enabling comprehensive structure-activity relationship (SAR) studies.

Exploration of Novel Therapeutic Applications

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The specific combination of the fluoroethyl and hydroxyl groups in this compound suggests potential for a wide range of therapeutic applications. Future research is expected to explore its utility in various disease areas. medwinpublishers.com

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale for Exploration
Oncology The azetidine ring is present in several anticancer agents. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in various cancers. acs.org
Infectious Diseases Azetidine derivatives have shown promise as antibacterial and antiviral agents. The fluoroethyl group may enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved efficacy against resistant pathogens.
Central Nervous System (CNS) Disorders The rigid structure of the azetidine ring can be used to control the conformation of molecules, which is crucial for targeting CNS receptors with high selectivity. The small size and polarity of this compound could also be advantageous for blood-brain barrier penetration.

Future research will involve screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic activities. The development of new assays and disease models will be essential for validating these potential applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery and will be pivotal in unlocking the full potential of this compound. researchgate.netjddhs.com In silico methods can guide the design of new analogs and predict their properties, thereby streamlining the experimental workflow and reducing the time and cost of research.

Future research will likely see a greater integration of the following methodologies:

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with various protein targets. This can help in understanding the molecular basis of their activity and in designing more potent and selective inhibitors. Recent studies have demonstrated the use of computational models to successfully guide the synthesis of complex azetidines. bioquicknews.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of azetidine derivatives with their biological activities. These models can then be used to design new compounds with improved properties.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new azetidine analogs. This early-stage assessment can help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

High-Throughput Screening (HTS): Experimental HTS techniques, guided by computational predictions, can be used to rapidly screen large libraries of azetidine derivatives against a panel of biological targets to identify promising hit compounds.

The iterative cycle of computational design, chemical synthesis, and biological testing will be crucial for the efficient optimization of this compound as a lead compound for various therapeutic indications.

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Fluoroethyl)azetidin-3-ol, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves reacting azetidin-3-ol with 2-fluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Key parameters include:

  • Temperature: Maintain 0–25°C to avoid decomposition of the azetidine ring.
  • Solvent choice: DMF enhances reactivity but may require rigorous purification to remove residuals.
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to protect the azetidine nitrogen if side reactions occur .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR (300 MHz, D₂O):
    • δ 4.72–4.63 ppm (m, 1H): Resonances from the azetidine C3-hydroxy group.
    • δ 3.38–3.20 ppm (m, 4H): Signals for the fluoromethyl (-CH₂F) and adjacent methylene groups.
    • Coupling constants (J = 7.1 Hz): Indicate vicinal fluorine-proton coupling .
  • ¹³C NMR:
    • δ 63.27 ppm: Oxygen-bearing carbon (C3-OH).
    • δ 26.66 ppm: Fluorinated carbon (-CH₂F) .
  • Mass Spectrometry (ESI):
    • Look for [M+H]⁺ peaks (e.g., m/z 253.60 in related analogs) and isotopic patterns due to fluorine .

Q. What safety precautions are critical when handling fluorinated azetidine derivatives like this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatility of fluorinated intermediates.
  • Waste disposal: Segregate halogenated waste and consult institutional guidelines for incineration .
  • Stability: Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency in the synthesis of this compound derivatives while minimizing side reactions?

Methodological Answer:

  • Fluorinating agents: Replace traditional halides with 2-fluoroethyl triflate for higher electrophilicity and reduced byproducts .
  • Microwave-assisted synthesis: Shorten reaction time (e.g., 30 min at 80°C) to suppress ring-opening side reactions .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • Monitoring: Employ TLC or in-situ IR to track fluorination progress and detect intermediates.

Q. What strategies are employed to resolve contradictory NMR data reported for azetidine-3-ol derivatives in different solvent systems?

Methodological Answer:

  • Solvent standardization: Use deuterated solvents consistently (e.g., D₂O vs. CDCl₃) to avoid solvent-induced shifts .
  • Dynamic effects: For compounds with conformational flexibility (e.g., rotamers), acquire variable-temperature NMR (VT-NMR) to coalesce split signals .
  • Cross-validation: Compare with computational methods (DFT calculations) to assign ambiguous signals .

Q. In evaluating the biological activity of this compound, what in vitro and in vivo models are most appropriate for neuroprotection studies?

Methodological Answer:

  • In vitro models:
    • Primary neuronal cultures: Assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assay or caspase-3 activity .
    • SH-SY5Y cells: Use differentiated cells to study mitochondrial dynamics (e.g., TMRM staining for membrane potential) .
  • In vivo models:
    • MPTP-induced neurotoxicity in mice: Measure dopaminergic neuron survival in the substantia nigra via tyrosine hydroxylase immunohistochemistry .
    • Behavioral assays: Rotarod or Morris water maze tests to evaluate motor/cognitive function improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.